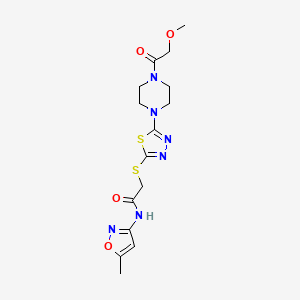

2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Propriétés

IUPAC Name |

2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4S2/c1-10-7-11(19-25-10)16-12(22)9-26-15-18-17-14(27-15)21-5-3-20(4-6-21)13(23)8-24-2/h7H,3-6,8-9H2,1-2H3,(H,16,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWSQFZRVKFYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , identified by CAS number 1105197-55-4 , is a complex organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 331.4 g/mol . The structure features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Molecular Structure

| Property | Value |

|---|---|

| CAS Number | 1105197-55-4 |

| Molecular Formula | C₁₁H₁₇N₅O₃S₂ |

| Molecular Weight | 331.4 g/mol |

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole , including the compound , exhibit notable antimicrobial activity. A study highlighted that compounds containing the 2-amino-1,3,4-thiadiazole moiety demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .

Anticancer Activity

The anticancer potential of This compound has been investigated through various in vitro studies. Notably:

- The compound exhibited cytotoxic effects against several cancer cell lines including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7).

- GI50 values ranged from 0.74 to 10.0 μg/mL , indicating significant growth inhibition .

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells without causing cell cycle arrest. This was supported by fluorescence-activated cell sorting (FACS) analysis which demonstrated changes in mitochondrial membrane potential and DNA fragmentation .

Anticholinesterase Activity

Recent studies have also explored the potential of this compound as an anti-Alzheimer agent due to its anticholinesterase properties. Some derivatives showed IC50 values in the nanomolar range, outperforming donepezil, a standard treatment for Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that the compound exhibited a MIC of 32.6 μg/mL against Candida albicans, outperforming many conventional antifungal agents .

Study 2: Cancer Cell Line Testing

In a comparative study of anticancer agents, the compound showed promising results against multiple tumor cell lines with varying degrees of efficacy:

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. In particular, derivatives similar to 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown effectiveness against various bacterial strains. Studies suggest that the incorporation of piperazine enhances the lipophilicity and permeability of the compound, facilitating its antimicrobial action .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. The compound has potential as an anti-cancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiadiazole derivatives, including compounds structurally related to This compound . The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of the thiadiazole moiety in enhancing antibacterial activity .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound through in vitro assays on various cancer cell lines. The findings revealed that treatment with the compound led to a marked decrease in cell viability and induced apoptosis in treated cells. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Analyse Des Réactions Chimiques

Thioether Oxidation

The thioether (-S-) group in the molecule is susceptible to oxidation under specific conditions, forming sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and bioavailability.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H₂O₂ (30%), CH₃COOH, 25°C, 6h | Sulfoxide derivative | |

| mCPBA (1.2 equiv), DCM, 0°C→RT | Sulfone derivative |

Mechanism : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate. Further oxidation yields the sulfone. This aligns with studies on thioether-containing thiadiazoles .

Nucleophilic Substitution at Thiadiazole C-2

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron-withdrawing effects from adjacent nitrogen and sulfur atoms.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| R-X (alkyl halide), K₂CO₃, DMF | Alkylated thiadiazole | |

| NaSH, EtOH, reflux | Thiol-substituted derivative |

Example : Reaction with methyl iodide in DMF replaces the thioether group with a methylthio group, as observed in analogous thiadiazole systems .

Piperazine Functionalization

The piperazine moiety’s secondary amine can participate in alkylation or acylation, altering solubility and target affinity.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | AcCl, TEA, DCM | N-acetylpiperazine derivative | |

| Alkylation | CH₃I, K₂CO₃, MeCN | N-methylpiperazine derivative |

Note : The methoxyacetyl group on piperazine may sterically hinder reactions at the adjacent nitrogen.

Amide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions, yielding carboxylic acid and amine byproducts.

| Conditions | Products | Reference |

|---|---|---|

| 6M HCl, reflux, 12h | 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid + 5-methylisoxazol-3-amine | |

| NaOH (10%), EtOH, 60°C, 8h | Same as above |

Mechanism : Acid- or base-catalyzed cleavage of the amide bond, as reported for structurally related acetamides .

Isoxazole Ring Reactivity

The 5-methylisoxazole ring is relatively stable but undergoes ring-opening under strong acidic conditions.

| Conditions | Products | Reference |

|---|---|---|

| H₂SO₄ (conc.), 100°C, 2h | β-ketoamide and NH₃ |

Limitation : Limited synthetic utility due to harsh conditions required .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core can undergo cycloaddition or metal-catalyzed cross-coupling.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | C-5 aryl-substituted thiadiazole | |

| [3+2] Cycloaddition | NaN₃, CuI, DMF | Triazole-fused thiadiazole |

Example : Palladium-catalyzed coupling introduces aryl groups at C-5, enhancing π-stacking interactions in biological targets .

Metabolic Reactions

In vivo, the compound undergoes hepatic metabolism, including:

Comparaison Avec Des Composés Similaires

2-((5-(4-(3,4-Dimethoxyphenylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ()

2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ()

- Substituent : Cyclopropanecarbonyl group on piperazine.

- Molecular formula: C₁₉H₂₃N₇O₃S₂ (ChemSpider ID: 1172045-20-3).

- Implications: The non-aromatic substituent may reduce lipophilicity, favoring solubility in aqueous environments .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide ()

- Substituent : Thienylpyridazine moiety.

- Key Features :

- Extended conjugated system (thiophene-pyridazine) enhances electronic delocalization.

- Molecular weight: 392.48 g/mol (C₁₄H₁₂N₆OS₂).

- Implications : The pyridazine group may confer distinct binding affinities for enzymes or receptors compared to isoxazole-containing analogs .

Comparative Data Table

| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight (g/mol) | ChemSpider ID |

|---|---|---|---|---|

| Target Compound | 2-Methoxyacetyl | C₁₉H₂₄N₇O₄S₂* | ~506.58 | N/A |

| 2-((5-(4-(3,4-Dimethoxyphenylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | 3,4-Dimethoxyphenylacetyl | C₂₂H₂₆N₆O₅S₂ | 518.607 | 39234860 |

| 2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | Cyclopropanecarbonyl | C₁₉H₂₃N₇O₃S₂ | 485.57 | 1172045-20-3 |

*Estimated based on structural similarity to analogs.

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A key step includes the coupling of a thiol-containing thiadiazole intermediate (e.g., 5-substituted-1,3,4-thiadiazole-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., potassium carbonate in ethanol) . Piperazine derivatives, such as 4-(2-methoxyacetyl)piperazine, are introduced via nucleophilic substitution or coupling reactions to functionalize the thiadiazole ring . The final acetamide linkage is often achieved through thioether formation between the thiadiazole-thiol and activated acetamide precursors .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- NMR (¹H/¹³C): To confirm regiochemistry and substituent positions, particularly for the isoxazole and piperazine moieties .

- X-ray diffraction: For resolving molecular geometry and intermolecular interactions. Software like SHELXL is widely used for refining crystallographic data, especially for resolving ambiguities in bond lengths and angles .

- Mass spectrometry (HRMS): To verify molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

While direct studies on this compound are limited, structurally related 1,3,4-thiadiazole derivatives exhibit antimicrobial, antifungal, and enzyme-inhibitory activities. For example, thiadiazoles with electron-withdrawing groups (e.g., methoxyacetyl) show enhanced binding to bacterial enzyme targets like dihydrofolate reductase . Isoxazole-containing analogs are reported to modulate inflammatory pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling .

- Catalysis: Transition-metal catalysts (e.g., CuI) improve thioether bond formation efficiency .

- pH control: Maintaining pH 8–9 during cyclization steps minimizes side reactions, as demonstrated in analogous thiadiazole syntheses .

- Temperature modulation: Reflux conditions (~90°C) are critical for thiadiazole ring closure, while lower temperatures (~50°C) prevent degradation of sensitive acetamide groups .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from variations in:

- Assay protocols: Standardize testing conditions (e.g., MIC values for antimicrobial activity) using reference strains and controlled inoculum sizes .

- Compound purity: Validate purity via HPLC (>95%) to exclude confounding effects from impurities .

- Structural analogs: Compare substituent effects systematically. For instance, replacing the 5-methylisoxazole group with a 4-fluorophenyl moiety (as in related studies) can alter target selectivity .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?

- Molecular docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., COX-1/2 enzymes). Dock derivatives with modified piperazine or thiadiazole groups to identify critical interactions .

- QSAR modeling: Correlate electronic parameters (e.g., Hammett constants of substituents) with biological activity using multivariate regression .

- DFT calculations: Analyze charge distribution and frontier molecular orbitals to explain reactivity trends, such as the electron-deficient nature of the thiadiazole ring facilitating nucleophilic attacks .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Twinning analysis: Use SHELXD to detect and model twinned crystals, which are common in flexible molecules with piperazine rings .

- Hydrogen bonding networks: Map interactions (e.g., N–H···O bonds in acetamide groups) to validate tautomeric forms .

- Disorder modeling: Refine occupancies for overlapping substituents (e.g., methoxyacetyl groups) using restraints in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.